2,2-dimethyl-1,3-dioxolane-4-carboxylic Acid
Overview
Description
2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid is a chemical compound with the molecular formula C6H10O4 . It has a molecular weight of 146.14 . The compound is typically a white to yellow sticky oil to solid in physical form .
Molecular Structure Analysis
The InChI code for 2,2-dimethyl-1,3-dioxolane-4-carboxylic Acid is1S/C6H10O4/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3,(H,7,8)
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid has a storage temperature of 2-8°C . The physical form of the compound is described as a white to yellow sticky oil to solid .Scientific Research Applications
Chiral Building Block for Marine Algal Toxin Synthesis
- (−)-Methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate serves as a chiral building block. Researchers use it to synthesize the key tetrahydrofuran subunit of (−)-gymnodimine , a marine algal toxin .
Enedone Synthesis for Cyclopentenone Derivatives
- By reacting (−)-Methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate with dimethyl methylphosphonate, BuLi, and phenylglyoxal, researchers can prepare an enedione. This enedione is then used to synthesize cyclopentenone derivatives .
Probe for Studying Glycerol Metabolism
- Methyl ®-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate serves as a starting material for synthesizing (2R)-[1-2H2]-glycerol . This labeled compound is a valuable probe for studying the stereochemistry of glycerol metabolism in Streptomyces cattleya .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used as a building block in the synthesis of various complex molecules , suggesting that its targets could be diverse depending on the final compound it contributes to.
Mode of Action
It’s known to be used in the synthesis of various compounds , indicating that its interaction with targets would depend on the context of the final compound it’s incorporated into.
Biochemical Pathways
It’s known to be a building block in the synthesis of various complex molecules , suggesting that the affected pathways could be diverse depending on the final compound it contributes to.
Pharmacokinetics
As a building block in the synthesis of various complex molecules , its pharmacokinetic properties would likely depend on the characteristics of the final compound it’s incorporated into.
Result of Action
As a building block in the synthesis of various complex molecules , its effects would likely depend on the characteristics of the final compound it’s incorporated into.
Action Environment
As a building block in the synthesis of various complex molecules , these aspects would likely depend on the characteristics of the final compound it’s incorporated into.
properties
IUPAC Name |
2,2-dimethyl-1,3-dioxolane-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3,(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPFVBLDYBXHAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80977665 | |
Record name | 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80977665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-1,3-dioxolane-4-carboxylic Acid | |
CAS RN |
62075-55-2 | |
Record name | 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80977665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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